molecular formula C4H8ClN B2537528 But-2-yn-1-amine hydrochloride CAS No. 50329-23-2

But-2-yn-1-amine hydrochloride

Cat. No. B2537528
CAS RN: 50329-23-2
M. Wt: 105.57
InChI Key: MBLVRODWKGTSJI-UHFFFAOYSA-N
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Description

But-2-yn-1-amine hydrochloride is a chemical compound with the CAS Number: 50329-23-2. It has a molecular weight of 105.57 . The compound is a powder in its physical form .


Synthesis Analysis

The synthesis of this compound involves the use of bis (cyclopentadiene) zirconium dihydride, but-2-ynamide, and pinacol borane. These are stirred for 24 hours at room temperature under nitrogen atmosphere, then treated with hydrogen chloride in ether solution to obtain the hydrochloride compound .


Molecular Structure Analysis

The IUPAC name for this compound is 2-butyn-1-amine hydrochloride . The InChI code for the compound is 1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H .


Chemical Reactions Analysis

Amines, including this compound, are commonly used in many industrial applications to control corrosion. In refining, various amines are added to neutralize hydrogen chloride, which results from the hydrolysis of alkaline earth chlorides that are found in crude oil .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 204-205 degrees Celsius . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Use in Tert-Butyloxycarbonylation

But-2-yn-1-amine hydrochloride is utilized in tert-butyloxycarbonylation reactions for aromatic and aliphatic amines. A study by Ouchi et al. (2002) demonstrated that 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) can be effectively used for tert-butyloxycarbonylation of amine hydrochlorides, including this compound, under mild conditions and with high yield (Ouchi, Saito, Yamamoto, & Takahata, 2002).

2. Synthesis of Amides

This compound is involved in the synthesis of primary, secondary, and tertiary amides. A method developed by Eidi and Kassaee (2016) involves the synthesis of these amides through the amidation of methylarenes with amine hydrochloride salts, employing magnetic CoFe2O4 NPs as a recyclable nanocatalyst (Eidi & Kassaee, 2016).

3. Antifungal Activity

Compounds derived from this compound have been studied for their antifungal properties. Papakonstantinou-Garoufalia et al. (1992) found that some alkynylthio compounds, including 4-(p-alkoxyphenylthio)but-2-yn-yl-amine hydrochlorides, exhibit significant antifungal activity against several fungal types (Papakonstantinou‐Garoufalia, Papadaki-Valiraki, & Chytiroglou‐Lada, 1992).

4. CO2 Capture

Research indicates that this compound derivatives can be effective in carbon dioxide capture. Bates et al. (2002) discovered that an ionic liquid derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide, which includes an appended amine group similar to this compound, can sequester CO2 efficiently (Bates, Mayton, Ntai, & Davis, 2002).

5. Corrosion Inhibition

Another application of this compound is in corrosion inhibition. Damborenea et al. (1997) explored the use of n-alkyl amines, which can include this compound derivatives, as corrosion inhibitors for mild steel in hydrochloric acid, finding them effective in protecting steel surfaces (Damborenea, Bastidas, & Vázquez, 1997).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

but-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLVRODWKGTSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50329-23-2
Record name but-2-yn-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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